molecular formula C27H26NO2P B8234073 1-(12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl)-3,5-dimethylpiperidine

1-(12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl)-3,5-dimethylpiperidine

Cat. No.: B8234073
M. Wt: 427.5 g/mol
InChI Key: KYXGTLYQABYRIB-UHFFFAOYSA-N
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Description

1-((11bR)-Dinaphtho[2,1-d:1’,2’-f][1,3,2]dioxaphosphepin-4-yl)-3,5-dimethylpiperidine is an organic compound that belongs to the class of phosphine-phosphoramidite ligands. This compound is characterized by its unique structure, which includes a dinaphtho-dioxaphosphepin core and a dimethylpiperidine moiety. It is primarily used in various chemical reactions and has significant applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((11bR)-Dinaphtho[2,1-d:1’,2’-f][1,3,2]dioxaphosphepin-4-yl)-3,5-dimethylpiperidine involves several steps. One common method includes the reaction of dinaphtho-dioxaphosphepin with dimethylpiperidine under controlled conditions. The reaction typically requires the use of a suitable solvent, such as dichloromethane, and a catalyst to facilitate the process. The reaction is carried out at a specific temperature and pressure to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts to achieve high yields. The reaction conditions are optimized to ensure the efficiency and cost-effectiveness of the production process .

Chemical Reactions Analysis

Types of Reactions

1-((11bR)-Dinaphtho[2,1-d:1’,2’-f][1,3,2]dioxaphosphepin-4-yl)-3,5-dimethylpiperidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound .

Scientific Research Applications

1-((11bR)-Dinaphtho[2,1-d:1’,2’-f][1,3,2]dioxaphosphepin-4-yl)-3,5-dimethylpiperidine has several scientific research applications, including:

    Chemistry: Used as a ligand in various catalytic reactions, including asymmetric hydrogenation and cross-coupling reactions.

    Biology: Investigated for its potential role in biological systems as a ligand for metal complexes.

    Medicine: Explored for its potential therapeutic applications due to its unique structure and reactivity.

    Industry: Utilized in the synthesis of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-((11bR)-Dinaphtho[2,1-d:1’,2’-f][1,3,2]dioxaphosphepin-4-yl)-3,5-dimethylpiperidine involves its interaction with metal centers in catalytic reactions. The compound acts as a ligand, coordinating with metal ions to form stable complexes. These complexes facilitate various chemical transformations by providing an optimal environment for the reaction to occur .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-((11bR)-Dinaphtho[2,1-d:1’,2’-f][1,3,2]dioxaphosphepin-4-yl)-3,5-dimethylpiperidine is unique due to its specific combination of the dinaphtho-dioxaphosphepin core and the dimethylpiperidine moiety. This unique structure imparts distinct reactivity and properties, making it valuable in various chemical and biological applications .

Properties

IUPAC Name

1-(12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl)-3,5-dimethylpiperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H26NO2P/c1-18-15-19(2)17-28(16-18)31-29-24-13-11-20-7-3-5-9-22(20)26(24)27-23-10-6-4-8-21(23)12-14-25(27)30-31/h3-14,18-19H,15-17H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYXGTLYQABYRIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CN(C1)P2OC3=C(C4=CC=CC=C4C=C3)C5=C(O2)C=CC6=CC=CC=C65)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H26NO2P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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